REACTION_CXSMILES
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CN(C=O)C.[NH2:6][C@H:7]([C:11]([OH:13])=[O:12])[CH:8]([CH3:10])[CH3:9].C(=O)([O-])[O-].[K+].[K+].Br[CH:21](Br)[C:22]1[C:23]([CH3:28])=[CH:24][CH:25]=[CH:26][CH:27]=1>O.CCOCC>[CH2:28]1[C:23]2[C:22](=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:21][N:6]1[CH:7]([CH:8]([CH3:10])[CH3:9])[C:11]([OH:13])=[O:12] |f:2.3.4|
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Name
|
|
Quantity
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20 mL
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Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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1.17 g
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Type
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reactant
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Smiles
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N[C@@H](C(C)C)C(=O)O
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Name
|
|
Quantity
|
5.5 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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2.63 g
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Type
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reactant
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Smiles
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BrC(C=1C(=CC=CC1)C)Br
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred for about 20 hours at RT under nitrogen
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The aqueous layer is separated
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Type
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EXTRACTION
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Details
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extracted thoroughly with ether
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Type
|
WASH
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Details
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The organic layer is washed with water and brine
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Type
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CUSTOM
|
Details
|
dried
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Type
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CUSTOM
|
Details
|
solvent removed under vacuum
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
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Smiles
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C1N(CC2=CC=CC=C12)C(C(=O)O)C(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |